molecular formula C12H9F4NO B1472529 4,5,6,7-tetrafluoro-1-isopropyl-1H-indole-3-carbaldehyde CAS No. 1350760-54-1

4,5,6,7-tetrafluoro-1-isopropyl-1H-indole-3-carbaldehyde

Cat. No. B1472529
CAS RN: 1350760-54-1
M. Wt: 259.2 g/mol
InChI Key: NOVUVBLXTPBBKA-UHFFFAOYSA-N
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Description

“4,5,6,7-tetrafluoro-1-isopropyl-1H-indole-3-carbaldehyde” is a chemical compound . It is a derivative of indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .

Scientific Research Applications

  • Synthesis and Characterization :

    • Indole derivatives, including 4,5,6,7-tetrafluoro-1-isopropyl-1H-indole-3-carbaldehyde, are utilized in the synthesis of complex compounds and dyes. A study by Akgün and Tunalı (1988) explored the acid-catalyzed aldehyde-indole reaction for synthesizing indole dyes, demonstrating the potential of indole derivatives in dye production (Akgün & Tunalı, 1988).
  • Catalysis and Chemical Reactions :

    • Indole-3-carbaldehyde, a related compound, has been employed in gold(I)-catalyzed cycloisomerizations, as reported by Kothandaraman et al. (2011). This process efficiently synthesizes various substrates, showcasing the versatility of indole derivatives in catalytic reactions (Kothandaraman et al., 2011).
  • Green Chemistry Applications :

    • Madan (2020) highlighted the use of indole-3-carbaldehyde in green and sustainable nanocatalysis. The study emphasized the environmental and economic benefits of using indole derivatives in the synthesis of Knoevenagel condensed products (Madan, 2020).
  • Pharmaceutical and Biological Research :

    • Indole derivatives have been identified as active components in anti-tumor, antimicrobial, and anti-inflammatory agents. This was demonstrated in a study by McKay et al. (2002), where bisindole alkaloids, including indole-3-carbaldehyde, were isolated from marine sponges, suggesting their potential in pharmaceutical applications (McKay et al., 2002).

properties

IUPAC Name

4,5,6,7-tetrafluoro-1-propan-2-ylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F4NO/c1-5(2)17-3-6(4-18)7-8(13)9(14)10(15)11(16)12(7)17/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVUVBLXTPBBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1C(=C(C(=C2F)F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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